Dimethyl 3,4,5,6-tetrafluorophthalate

Descripción general

Descripción

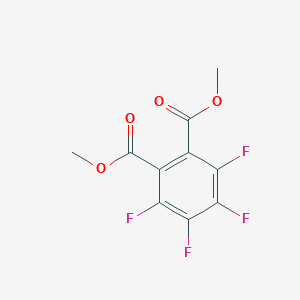

Dimethyl 3,4,5,6-tetrafluorophthalate is an organic compound with the molecular formula C10H6F4O4 It is a derivative of phthalic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 3,4,5,6-tetrafluorophthalate can be synthesized through the esterification of 3,4,5,6-tetrafluorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale.

Análisis De Reacciones Químicas

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions due to electron-withdrawing fluorine groups enhancing reactivity:

-

Reacts with conjugated dienes (e.g., tetraphenylcyclopentadienone) to form polycyclic aromatic esters. For example:

| Dienophile | Reaction Temp. | Solvent | Product Stability |

|---|---|---|---|

| Dimethyl 3,4,5,6-tetrafluorophthalate | 210–220°C | Nitrobenzene | High (aromatic stabilization) |

Hydrolysis and Transesterification

The ester groups undergo typical nucleophilic acyl substitution:

-

Acidic hydrolysis :

-

Basic hydrolysis :

-

Transesterification :

Reactivity Note : Fluorine substituents slightly retard hydrolysis compared to non-fluorinated analogs due to electron withdrawal .

Stability and Thermal Behavior

-

Thermal decomposition : Degrades above 300°C, releasing CO and fluorinated benzene derivatives .

-

Photostability : Resists UV degradation better than non-fluorinated phthalates due to C-F bond strength .

| Property | Value/Observation | Reference |

|---|---|---|

| Melting point | 258°C (decomposes) | |

| Hydrolysis half-life | >24 hrs (pH 7, 25°C) |

Aplicaciones Científicas De Investigación

Applications in Materials Science

2.1 Polymer Additives

DFP is utilized as a plasticizer in polymer formulations to improve flexibility and processability. Its fluorinated nature contributes to lower volatility and enhanced thermal stability compared to traditional phthalates. This property makes it particularly valuable in the production of high-performance polymers used in automotive and aerospace applications.

2.2 Coatings and Sealants

The incorporation of DFP into coatings provides improved water repellency and chemical resistance. Studies have demonstrated that coatings formulated with DFP exhibit superior durability under harsh environmental conditions, making them ideal for industrial applications such as protective coatings for metal surfaces .

Environmental Applications

3.1 Environmental Monitoring

DFP serves as a standard reference material in analytical chemistry for the detection and quantification of phthalate esters in environmental samples. Its stable isotopic form (dimethyl phthalate-3,4,5,6-d4) is particularly useful in mass spectrometry techniques for tracing sources of pollution and understanding environmental fate .

3.2 Biodegradation Studies

Research has also focused on the biodegradation pathways of DFP and its impact on ecosystems. Studies indicate that while DFP is more resistant to microbial degradation than non-fluorinated phthalates, understanding its degradation mechanisms is crucial for assessing its environmental risk profile .

Case Studies

Regulatory Considerations

Due to growing concerns over the environmental impact of phthalates, regulatory frameworks are increasingly scrutinizing compounds like DFP. While it offers advantages over traditional phthalates in terms of stability and performance, ongoing research is essential to fully understand its long-term ecological effects.

Mecanismo De Acción

The mechanism of action of dimethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological or chemical systems.

Comparación Con Compuestos Similares

Dimethyl phthalate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

Dimethyl 2,3,5,6-tetrafluorophthalate: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.

Dimethyl 3,4,5,6-tetrachlorophthalate: Chlorine atoms instead of fluorine, resulting in different chemical properties and uses.

Uniqueness: Dimethyl 3,4,5,6-tetrafluorophthalate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of fluorine atoms enhances its stability and resistance to degradation, making it valuable in the synthesis of advanced materials and pharmaceuticals.

Actividad Biológica

Dimethyl 3,4,5,6-tetrafluorophthalate (DM-TFP) is a fluorinated derivative of phthalate esters, which have garnered attention due to their potential biological activities and implications in environmental science. This article explores the biological activity of DM-TFP, including its mechanisms of action, effects on various biological systems, and relevant research findings.

DM-TFP is characterized by the presence of four fluorine atoms on the phthalate ring, which significantly alters its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 252.15 g/mol

Mechanisms of Biological Activity

The biological activity of DM-TFP can be attributed to several mechanisms:

- Enzyme Inhibition : DM-TFP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that fluorinated phthalates can interfere with the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in organisms .

- Cellular Toxicity : Research indicates that DM-TFP exhibits cytotoxic effects on various cell lines. The compound's ability to induce oxidative stress has been linked to cell apoptosis in human liver cells .

- Endocrine Disruption : Like other phthalates, DM-TFP may act as an endocrine disruptor. It has been suggested that it can mimic or interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of DM-TFP on human liver carcinoma cells (HepG2). The results indicated that exposure to DM-TFP at concentrations above 50 µM resulted in a significant reduction in cell viability, with an IC50 value determined to be approximately 30 µM . -

Endocrine Disruption Studies :

In a zebrafish model, DM-TFP was administered to assess its impact on developmental processes. Observations noted a disruption in normal vascular development and increased mortality rates among embryos exposed to concentrations exceeding 25 µM . -

Antimicrobial Activity :

A recent investigation into the antimicrobial properties of DM-TFP revealed its effectiveness against several pathogenic bacteria and fungi. The compound demonstrated significant inhibitory effects on Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?

A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.